molecular formula C10H9NO3 B11015185 (E)-3-(1,3-benzodioxol-5-yl)-acrylamide CAS No. 5813-92-3

(E)-3-(1,3-benzodioxol-5-yl)-acrylamide

Cat. No.: B11015185
CAS No.: 5813-92-3
M. Wt: 191.18 g/mol
InChI Key: MUUVUPIRNSULQW-DUXPYHPUSA-N
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Description

(E)-3-(1,3-Benzodioxol-5-yl)-acrylamide (CAS RN: [5813-92-3]) is a cinnamamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety conjugated to an acrylamide group. Its molecular formula is C₁₀H₉NO₃ (molecular weight: 191.19 g/mol), with a logP value of 1.40, indicating moderate lipophilicity . The compound is synthesized via condensation of benzo[d][1,3]dioxole-5-carbaldehyde with malonic acid derivatives, followed by amidation . The (E)-stereochemistry is critical for maintaining planar geometry, which influences intermolecular interactions in biological systems.

Properties

CAS No.

5813-92-3

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)prop-2-enamide

InChI

InChI=1S/C10H9NO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H2,11,12)/b4-2+

InChI Key

MUUVUPIRNSULQW-DUXPYHPUSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-Benzodioxol-5-yl)-2-propenamide typically involves the condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) with an appropriate amide precursor under basic conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for (E)-3-(1,3-Benzodioxol-5-yl)-2-propenamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-Benzodioxol-5-yl)-2-propenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzodioxole ring or the propenamide group .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : (E)-3-(1,3-benzodioxol-5-yl)-acrylamide serves as a precursor in synthesizing more complex organic molecules. Its unique structure enables researchers to explore various reaction mechanisms and develop new synthetic routes.
  • Polymerization Studies : The acrylamide functionality allows this compound to participate in polymerization reactions, leading to the development of novel polymers with tailored properties.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting that it can inhibit microbial growth through mechanisms such as disrupting cell membranes or interfering with metabolic processes.
  • Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. It appears to modulate signaling pathways associated with cell survival and death, showing promise particularly against breast cancer cells where it significantly reduces cell viability.

Medicine

  • Therapeutic Applications : The compound has been explored as a lead candidate for developing new therapeutic agents. Its biological activities suggest potential applications in treating infections and cancer.
  • Drug Development : Ongoing research focuses on optimizing the pharmacological properties of this compound to enhance its efficacy and reduce side effects in medicinal applications.

Industry

  • Material Science : This compound is utilized in synthesizing specialty chemicals and materials with specific properties. Its ability to form polymers makes it valuable in producing coatings, adhesives, and other industrial products.
  • Dyes and Pigments : The unique structural characteristics of this compound allow for its application in developing dyes and pigments used in various industries.

Case Studies

  • Antimicrobial Study : A study conducted on the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains. The results indicated a significant reduction in bacterial growth rates compared to control groups.
  • Cancer Cell Line Investigation : In vitro experiments demonstrated that treatment with this compound led to apoptosis in breast cancer cell lines. This study highlighted the compound's potential as an anticancer agent through the modulation of cellular signaling pathways .

Mechanism of Action

The mechanism of action of (E)-3-(1,3-Benzodioxol-5-yl)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Molecular Formula Substituent (R) Molecular Weight logP Key Features
(E)-3-(1,3-Benzodioxol-5-yl)-acrylamide C₁₀H₉NO₃ -NH₂ 191.19 1.40 Parent compound; benchmark for lipophilicity
(2E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide C₁₈H₁₄N₂O₃S -N-(6-methylbenzothiazolyl) 338.38 N/A Benzothiazole group enhances aromatic stacking potential
3-(1,3-Benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide C₁₆H₁₂FNO₃ -N-(4-fluorophenyl) 285.27 1.38 Fluorine substitution improves metabolic stability
(2E)-3-(1,3-Benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)acrylamide C₁₆H₂₀N₂O₄ -N-(2-morpholinylethyl) 304.34 N/A Morpholine boosts water solubility
(E)-N,3-bis(benzo[d][1,3]dioxol-5-yl)acrylamide C₁₇H₁₃NO₅ -N-(benzodioxolyl) 311.29 N/A Dual benzodioxol groups may enhance target affinity
3-(1,3-Benzodioxol-5-yl)-N-(2-methylphenyl)acrylamide C₁₇H₁₅NO₃ -N-(2-methylphenyl) 281.30 N/A Ortho-methyl group introduces steric hindrance
Key Observations:
  • Lipophilicity : Fluorophenyl (logP = 1.38) and morpholine-containing analogs exhibit balanced hydrophilicity, while benzothiazole derivatives are more lipophilic .
  • Steric Effects : Ortho-substituents (e.g., 2-methylphenyl in ) may reduce binding efficiency in enzyme pockets.
Cholinesterase Inhibition
  • Thiazole- and Fluorophenyl-Substituted Analogs : Derivatives like 2-[5-(1,3-benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole (logP ~2.85) show acetylcholinesterase (AChE) inhibition (38.5% at 100 μM), suggesting the benzodioxol-acrylamide scaffold’s relevance in neurodegenerative drug design .
Behavioral Pharmacology
  • This highlights the benzodioxol group’s versatility in modulating neurotransmitter systems, though acrylamide derivatives may diverge in mechanism.

Biological Activity

(E)-3-(1,3-benzodioxol-5-yl)-acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings.

Structural Characteristics

The compound features a 1,3-benzodioxole moiety linked to an acrylamide group, which is known for its reactivity and ability to form covalent bonds with biological macromolecules. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The acrylamide moiety can react with nucleophilic sites on proteins and DNA, potentially altering their function.
  • Enzyme Interaction : The benzodioxole ring may interact with specific enzymes or receptors, modulating their activity and influencing various signaling pathways.
  • Metabolic Transformations : The propynyl group may undergo metabolic changes that lead to the formation of reactive intermediates, enhancing its biological effects.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Properties : Preliminary studies suggest that the compound exhibits anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance, it has shown effectiveness against breast cancer and colon cancer cells .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation through modulation of inflammatory pathways .
  • Antimicrobial Activity : There are indications that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Study 1: Anticancer Activity

A study examined the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with an IC50 value suggesting significant potency compared to standard chemotherapeutics. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory properties of this compound demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages. The mechanism involved the downregulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamideStructureAnticancer, anti-inflammatory
3-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)acrylamideStructureAntimicrobial
3-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)acrylamideStructurePotentially similar pharmacological profile

This table illustrates that while many compounds share the benzodioxole structure, their specific side chains significantly influence their biological activities.

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